4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile
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Overview
Description
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile is an organic compound with the molecular formula C11H9NOS This compound belongs to the class of benzothiepines, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-mercaptobenzaldehyde with an appropriate nitrile in the presence of a base can lead to the formation of the desired benzothiepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar tetrahydro structure but differs in its functional groups and overall molecular framework.
1,2,3,4-Tetrahydronaphthalene: Another similar compound with a tetrahydro structure, but it lacks the sulfur atom present in 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzothiepine-4-carbonitrile.
Uniqueness
This compound is unique due to its sulfur-containing benzothiepine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88267-26-9 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-methyl-5-oxo-2,3-dihydro-1-benzothiepine-4-carbonitrile |
InChI |
InChI=1S/C12H11NOS/c1-12(8-13)6-7-15-10-5-3-2-4-9(10)11(12)14/h2-5H,6-7H2,1H3 |
InChI Key |
FGPVEFNLOMWXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC2=CC=CC=C2C1=O)C#N |
Origin of Product |
United States |
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